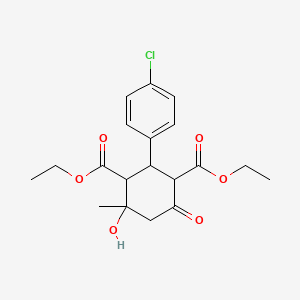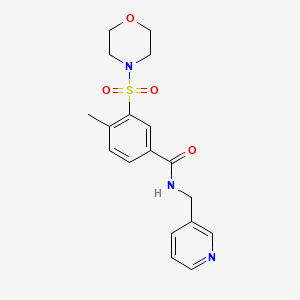![molecular formula C18H25IO5 B5171697 diethyl [5-(4-iodophenoxy)pentyl]malonate](/img/structure/B5171697.png)
diethyl [5-(4-iodophenoxy)pentyl]malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [5-(4-iodophenoxy)pentyl]malonate, also known as DIPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DIPPM is a malonate ester that contains an iodophenyl group and a pentyl chain, which make it an attractive candidate for the development of novel drugs.
科学的研究の応用
Diethyl [5-(4-iodophenoxy)pentyl]malonate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antifungal, and antibacterial properties. diethyl [5-(4-iodophenoxy)pentyl]malonate has also been studied as a potential inhibitor of fatty acid amide hydrolase, which is an enzyme that plays a key role in the endocannabinoid system. In addition, diethyl [5-(4-iodophenoxy)pentyl]malonate has been investigated as a potential ligand for the PPARγ receptor, which is involved in the regulation of glucose and lipid metabolism.
作用機序
The mechanism of action of diethyl [5-(4-iodophenoxy)pentyl]malonate is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors. For example, diethyl [5-(4-iodophenoxy)pentyl]malonate has been shown to inhibit fatty acid amide hydrolase by binding to its active site. This results in an increase in the levels of endocannabinoids, which have been shown to have anti-inflammatory and analgesic effects. diethyl [5-(4-iodophenoxy)pentyl]malonate has also been shown to bind to the PPARγ receptor, which results in the activation of genes involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
diethyl [5-(4-iodophenoxy)pentyl]malonate has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. diethyl [5-(4-iodophenoxy)pentyl]malonate has also been shown to have antifungal and antibacterial properties, which make it a potential candidate for the development of new antibiotics. In addition, diethyl [5-(4-iodophenoxy)pentyl]malonate has been shown to improve glucose and lipid metabolism, which makes it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.
実験室実験の利点と制限
One of the main advantages of using diethyl [5-(4-iodophenoxy)pentyl]malonate in lab experiments is its high purity and stability. diethyl [5-(4-iodophenoxy)pentyl]malonate is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the main limitations of using diethyl [5-(4-iodophenoxy)pentyl]malonate is its low solubility in water, which can make it difficult to administer in vivo. In addition, diethyl [5-(4-iodophenoxy)pentyl]malonate has not been extensively studied in humans, so its safety and efficacy in humans is not well understood.
将来の方向性
There are a number of future directions for research on diethyl [5-(4-iodophenoxy)pentyl]malonate. One potential area of research is the development of new drugs based on diethyl [5-(4-iodophenoxy)pentyl]malonate. For example, diethyl [5-(4-iodophenoxy)pentyl]malonate could be used as a starting point for the development of new anticancer drugs. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of diethyl [5-(4-iodophenoxy)pentyl]malonate in humans. This could help to determine its safety and efficacy as a potential drug candidate. Finally, further research is needed to fully understand the mechanism of action of diethyl [5-(4-iodophenoxy)pentyl]malonate and its potential applications in the field of medicinal chemistry.
合成法
The synthesis method of diethyl [5-(4-iodophenoxy)pentyl]malonate involves the reaction of diethyl malonate with 4-iodophenol and 1-bromopentane in the presence of potassium carbonate and dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, which results in the formation of diethyl [5-(4-iodophenoxy)pentyl]malonate. The yield of the reaction is typically around 60-70%, and the purity of the product can be improved through recrystallization.
特性
IUPAC Name |
diethyl 2-[5-(4-iodophenoxy)pentyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25IO5/c1-3-22-17(20)16(18(21)23-4-2)8-6-5-7-13-24-15-11-9-14(19)10-12-15/h9-12,16H,3-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMAGHJZMKYOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=CC=C(C=C1)I)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25IO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[5-(4-iodophenoxy)pentyl]propanedioate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171624.png)
![N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide](/img/structure/B5171639.png)

![ethyl 1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-3-piperidinecarboxylate](/img/structure/B5171646.png)
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5171658.png)
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B5171667.png)

![N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171683.png)
![N-(4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)acetamide](/img/structure/B5171693.png)
![1-[2-(4-methyl-1-piperazinyl)ethyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5171698.png)
![7-[2,4-cyclohexadien-1-yl(diphenyl)methyl]-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B5171711.png)
![N~1~-[2-(2-methoxyphenoxy)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5171720.png)
![1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5171727.png)
![1-ethyl-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B5171734.png)